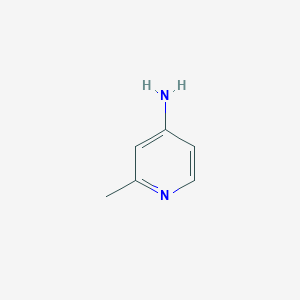

4-Amino-2-methylpyridine

説明

4-Amino-2-methylpyridine, also known as 2-Amino-4-methylpyridine or 2-Amino-4-picoline, is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro . It belongs to the pyridine derivatives and is significantly alkaline .

Synthesis Analysis

The 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) crystal was prepared employing a single-wall ampoule and the vertical Bridgman technique . A purification method of 2-amino-4-methylpyridine comprises the steps of dissolving a crude product of 2-amino-4-methylpyridine in a dilute acid solution until the crude product is completely dissolved to obtain a salt solution, adding an organic solvent into the salt solution to extract a residual water phase, slowly adding an alkaline solution into the water phase until the pH value is 8-9, completely separating out solids, filtering, washing a filter cake with distilled water, and drying in vacuum to obtain the 2-amino-4-methylpyridine .

Molecular Structure Analysis

The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory . Molecular geometry, HOMO–LUMO energy gap and molecular electrostatic potential (MEP) surface were derived by using DFT methods . According to the single crystal XRD investigation, 2A4MPPP is a member of the orthorhombic crystal system with the Pna21 space group .

Physical And Chemical Properties Analysis

The molecular formula of 4-Amino-2-methylpyridine is C6H8N2 and its molecular weight is 108.14 g/mol . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C . The dielectric experiments reveal the crystal’s poor dielectric constant and high-frequency dielectric loss . Vickers microhardness investigations show that grown 2A4MPPP belongs to the soft materials group .

科学的研究の応用

Synthesis of Nonlinear Optical Materials

4-Amino-2-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have applications in optoelectronics devices . The compound is used to create 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals, which exhibit second order hyperpolarizability .

Spectroscopic Characterization

The compound is used in spectroscopic characterization studies . It is used in the analysis of molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis .

Thermal Analysis

4-Amino-2-methylpyridine is used in thermal analysis of materials . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Inhibitor of NOS2

4-Amino-2-methylpyridine is a potent inhibitor of NOS2 (iNOS) in vitro . NOS2 is an enzyme that produces nitric oxide, a key molecule in several biological processes.

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds during the production of pharmaceuticals.

Preparation of 2-Methyl-Pyridin-4-ol Nitrate

4-Amino-2-methylpyridine is used to prepare 2-methyl-pyridin-4-ol nitrate at 20°C . This compound has potential applications in various chemical reactions.

作用機序

Target of Action

The primary target of 4-Amino-2-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The compound inhibits the activity of iNOS, thereby modulating the production of NO .

Mode of Action

4-Amino-2-methylpyridine interacts with iNOS by binding to its active site, thereby inhibiting the enzyme’s ability to produce NO . This interaction results in a decrease in NO levels, which can influence various cellular processes that are regulated by this signaling molecule.

Safety and Hazards

特性

IUPAC Name |

2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPNMQEGMNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902504 | |

| Record name | NoName_3009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyridine | |

CAS RN |

18437-58-6 | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of intracellular glutathione (GSH) levels in cancer cells' response to cross-linking agents like ACNU?

A1: Research suggests that while intracellular GSH levels might not be a universal resistance mechanism for cross-linking agents in human colon cancer cells, they can influence sensitivity. Specifically, cancer cells with higher GSH levels show increased sensitivity to ACNU when treated with BSO, a GSH biosynthesis inhibitor. [] This implies that GSH levels could be a determining factor in the effectiveness of ACNU in GSH-rich cancer cells.

Q2: Can you elaborate on the mechanism behind BSO's ability to enhance the cytotoxic effects of ACNU and cisplatin (DDP)?

A3: BSO inhibits the synthesis of glutathione (GSH), a cellular antioxidant. [] Cancer cells often have elevated GSH levels, which can contribute to their resistance to chemotherapy drugs like ACNU and DDP. By depleting GSH levels, BSO weakens the cells' defense mechanisms, making them more susceptible to the cytotoxic effects of these anticancer agents. This potentiation effect is particularly pronounced in cells with intrinsically high GSH levels, irrespective of their initial sensitivity to the drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。